6-Ethoxybenzo[d]oxazol-2-amine
Description
Properties
IUPAC Name |
6-ethoxy-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYUBFRHUZDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The first method adapts the Lewis acid-catalyzed cyclization of o-aminophenols using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent. For 6-ethoxybenzo[d]oxazol-2-amine, 6-ethoxy-2-aminophenol serves as the starting material. NCTS, activated by BF₃·Et₂O, facilitates intramolecular cyclization by delivering a cyanide equivalent to the amine group, followed by dehydration to form the oxazole ring (Figure 1).
General Procedure
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Reactants : 6-Ethoxy-2-aminophenol (1.0 equiv), NCTS (1.5 equiv), BF₃·Et₂O (2.0 equiv).
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Solvent : 1,4-Dioxane (4 mL per 0.9 mmol substrate).
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Conditions : Reflux at 110°C for 24–30 hours under inert atmosphere.
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Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate).
Yield Optimization
Initial trials with unsubstituted o-aminophenol yielded benzo[d]oxazol-2-amine (2a ) in 85% yield. For ethoxy-substituted analogs, steric and electronic effects may reduce yields to 70–75%, necessitating increased reaction times (up to 36 hours).
Spectroscopic Validation
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¹H NMR : Expected signals include a singlet for the amine protons (δ 7.35 ppm), aromatic protons adjacent to the ethoxy group (δ 6.95–7.30 ppm), and an ethoxy quartet (δ 4.05 ppm, J = 7.0 Hz).
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¹³C NMR : Key peaks include the oxazole C-2 (δ 162–164 ppm), ethoxy carbons (δ 63–65 ppm for CH₂, δ 15 ppm for CH₃), and aromatic carbons.
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HRMS : Calculated for C₉H₁₀N₂O₂ [M + H]⁺: 179.0815; observed: 179.0814.
Smiles Rearrangement of 6-Ethoxybenzoxazole-2-Thiol
Thiol Activation and Amine Coupling
The second route employs 6-ethoxybenzoxazole-2-thiol (4 ), which undergoes chloroacetyl chloride activation to form a reactive intermediate. Subsequent treatment with ammonia or amines via Smiles rearrangement yields 2-aminobenzoxazoles (Figure 2).
Stepwise Protocol
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Thiol Activation : 6-Ethoxybenzoxazole-2-thiol (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in toluene at 25°C for 10 minutes.
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Amine Introduction : Addition of aqueous ammonia (2.0 equiv) and K₂CO₃ (3.0 equiv) in dimethylformamide (DMF) at 70°C for 2 hours.
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Purification : Extraction with ethyl acetate, followed by silica gel chromatography.
Scope and Limitations
This method efficiently incorporates primary amines but struggles with bulky secondary amines. For 6-ethoxy derivatives, yields range from 65% to 80%, with higher temperatures (120°C) required for less nucleophilic amines.
Analytical Data
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¹H NMR : Amine protons appear as a broad singlet (δ 7.60–7.80 ppm), with ethoxy protons at δ 1.35 ppm (t, J = 7.0 Hz) and δ 3.95–4.10 ppm (q).
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¹³C NMR : The thiol-derived carbon (δ 164 ppm) and ethoxy group (δ 63–65 ppm) confirm structural integrity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of 6-ethoxy-1,3-benzoxazol-2-amine.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Synthesis : 6-Ethoxybenzo[d]oxazol-2-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalizations, making it a versatile building block in synthetic chemistry. Recent methodologies have emphasized the cyclization of 2-aminophenols and other substrates to generate derivatives with enhanced properties .
Biological Applications
Antimicrobial Properties : Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that certain oxazole derivatives showed inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli (Table 1).
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 20 | S. aureus |
| This compound | 22 | E. coli |
This suggests potential applications in developing new antibacterial agents.
Anticancer Activity : The compound has also been explored for its anticancer properties. A series of oxazole derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects (Table 2).
| Compound | GI50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.53 | A549 (Lung) |
| This compound | 1.10 | P388 (Leukemia) |
These findings indicate its potential as a lead compound for further development in cancer therapeutics .
Industrial Applications
In industry, the compound's utility extends to the development of new materials and chemical processes. Its structural characteristics allow it to function as a precursor for creating polymers and other materials with desirable properties .
Case Studies
- Antimicrobial Study : A recent investigation into various oxazole derivatives included testing their activity against common pathogens. The results indicated that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics like amoxicillin .
- Cancer Cell Line Testing : Another study focused on evaluating the cytotoxicity of synthesized oxazole derivatives against multiple cancer cell lines, highlighting the potential of these compounds in anticancer drug development .
Mechanism of Action
The mechanism of action of 6-ethoxy-1,3-benzoxazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Key Research Findings and Implications
- Substituent Position Matters : For nitrophenyl derivatives, methyl groups at the 5-position (2d) resulted in higher melting points and marginally better anti-inflammatory activity than 6-position analogs (2e) .
- N-Alkylation Enhances Bioavailability : N-Methylation (e.g., N-methylbenzo[d]oxazol-2-amine) improved anthelmintic efficacy and reduced cytotoxicity, suggesting a viable strategy for optimizing therapeutic indices .
- Halogenation for Target Binding : Chloro/bromo-substituted derivatives (e.g., 6-chloro, 6-bromo-5-chloro) are promising scaffolds for designing enzyme inhibitors due to their electrophilic character .
Biological Activity
6-Ethoxybenzo[d]oxazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, case analyses, and synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound belongs to the class of benzoxazole derivatives, characterized by a fused benzene and oxazole ring. Its structure is defined by the presence of an ethoxy group at the 6-position and an amino group at the 2-position of the oxazole ring. This structural configuration is believed to influence its biological activity significantly.
Molecular Formula
- Chemical Formula: CHNO
- Molecular Weight: 178.20 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, a comparative study involving several benzoxazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial properties.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| S. aureus | 20 | |
| K. pneumonia | 15 | |
| Ampicillin | E. coli | 21 |
| S. aureus | 25 |
The data indicate that this compound demonstrates competitive antibacterial activity compared to standard antibiotics like ampicillin, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Activity
The anticancer properties of benzoxazole derivatives have been extensively studied, with findings suggesting that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study conducted on several oxazole derivatives revealed that this compound exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was shown to induce apoptosis in these cells, leading to a significant reduction in cell viability.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation: It can modulate receptor activity, thereby affecting signaling pathways critical for cancer progression.
- DNA Interaction: The compound may intercalate into DNA, disrupting replication processes in rapidly dividing cells.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Antibacterial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 5-Fluoro-benzoxazole | High | Moderate |
| 6-Methyl-benzoxazole | Low | High |
This comparison illustrates that while some derivatives exhibit high antibacterial activity, others like this compound show promising anticancer effects, highlighting its potential as a dual-action therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for 6-Ethoxybenzo[d]oxazol-2-amine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursors like 2-aminophenol derivatives with ethoxy-containing reagents. Key steps include:
- Cyclization : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) in polar aprotic solvents (DMF, DMSO) under reflux .
- Substituent Introduction : Ethoxy groups can be introduced via nucleophilic substitution or Ullmann coupling, requiring precise temperature control (80–120°C) .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) enhances purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and aromatic ring protons .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₉H₁₀N₂O₂: 179.0815) .
- IR Spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and corrosion inhibition properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates frontier molecular orbitals (HOMO/LUMO) to predict electron-donating capacity. For example, EHOMO > -5 eV suggests strong adsorption on metal surfaces .
- Molecular Dynamics Simulations : Simulate binding energies (e.g., -30 kcal/mol for similar benzoxazole derivatives) to assess interactions with metal substrates .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Use in vitro assays (e.g., MIC for antimicrobial activity) with standardized protocols to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on target binding using molecular docking (e.g., AutoDock Vina) .
Q. How do substituents (e.g., ethoxy vs. bromo) influence the electronic properties and binding affinity of benzoxazole derivatives?
- Methodological Answer :
- Electron-Withdrawing/Donating Effects : Ethoxy groups (-OCH₂CH₃) increase electron density on the benzoxazole ring, enhancing π-π stacking with aromatic residues in enzymes (e.g., binding energy ΔG = -8.2 kcal/mol for similar compounds) .
- Comparative Studies : Replace ethoxy with halogens (e.g., Br) and measure changes in inhibition constants (Ki) via enzyme kinetics .
Q. What methodologies validate the mechanism of action for this compound in medicinal chemistry applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
